molecular formula C16H20N2O2S B2399151 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 868376-66-3

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2399151
CAS No.: 868376-66-3
M. Wt: 304.41
InChI Key: MANTYUXMUYVBQQ-MSUUIHNZSA-N
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the reaction of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine with butyric anhydride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide can be compared with other benzo[d]thiazole derivatives, such as:

    3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide: This compound shares a similar core structure but differs in its substituents and overall reactivity.

    3-formylchromones: These compounds also contain a benzo[d]thiazole moiety and exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-8-14(19)17-16-18(11-5-2)15-12(20-6-3)9-7-10-13(15)21-16/h5,7,9-10H,2,4,6,8,11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANTYUXMUYVBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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